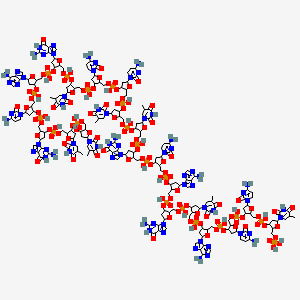

P-dThd-P-dCyd-P-dCyd-P-dAdo-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd-P-dCyd-P-dCyd-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “P-dThd-P-dCyd-P-dCyd-P-dAdo-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd-P-dCyd-P-dCyd-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd” is a synthetic oligonucleotide sequence. This sequence is composed of deoxyribonucleotides, which are the building blocks of DNA. Each segment represents a specific deoxyribonucleotide: deoxythymidine (dThd), deoxycytidine (dCyd), deoxyadenosine (dAdo), and deoxyguanosine (dGuo). These sequences are crucial in various fields of scientific research, including genetics, molecular biology, and biotechnology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of oligonucleotides like “P-dThd-P-dCyd-P-dCyd-P-dAdo-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd-P-dCyd-P-dCyd-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd” typically involves solid-phase synthesis. This method allows for the sequential addition of nucleotides to a growing chain anchored to a solid support. The process includes:

Deprotection: Removal of the protecting group from the 5’-hydroxyl group of the first nucleotide.

Coupling: Addition of the next nucleotide, which is activated by a coupling reagent.

Capping: Inactivation of any unreacted 5’-hydroxyl groups to prevent errors.

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

Cleavage and Deprotection: Removal of the oligonucleotide from the solid support and deprotection of the nucleotide bases.

Industrial Production Methods

Industrial production of oligonucleotides involves automated synthesizers that can produce large quantities with high precision. These machines follow the same basic steps as manual synthesis but on a larger scale and with greater efficiency. The process is monitored and controlled to ensure the purity and accuracy of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oligonucleotides can undergo various chemical reactions, including:

Oxidation: Conversion of phosphite triesters to phosphate triesters.

Reduction: Rarely used but can be applied to modify specific nucleotides.

Substitution: Introduction of modified nucleotides or functional groups.

Common Reagents and Conditions

Coupling Reagents: Tetrazole, benzotriazole, and other activators.

Oxidizing Agents: Iodine in water or pyridine.

Protecting Groups: Dimethoxytrityl (DMT) for the 5’-hydroxyl group, benzoyl, and isobutyryl for the bases.

Major Products

The primary product is the desired oligonucleotide sequence. Side products may include truncated sequences or sequences with incorrect nucleotide insertions, which are typically removed through purification processes such as high-performance liquid chromatography (HPLC).

Applications De Recherche Scientifique

Oligonucleotides like “P-dThd-P-dCyd-P-dCyd-P-dAdo-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd-P-dCyd-P-dCyd-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd” have numerous applications in scientific research:

Genetics: Used as probes or primers in DNA sequencing and polymerase chain reaction (PCR).

Molecular Biology: Employed in gene synthesis, gene editing, and studying gene expression.

Medicine: Applied in the development of antisense therapies, RNA interference (RNAi) treatments, and as diagnostic tools.

Industry: Utilized in the production of genetically modified organisms (GMOs) and in synthetic biology for the creation of novel biological systems.

Mécanisme D'action

The mechanism of action of oligonucleotides depends on their specific application:

Antisense Therapy: Oligonucleotides bind to complementary mRNA sequences, blocking translation and reducing the production of target proteins.

RNA Interference: Small interfering RNAs (siRNAs) guide the RNA-induced silencing complex (RISC) to degrade target mRNA.

Gene Editing: Oligonucleotides can serve as templates for homologous recombination or as guides for CRISPR-Cas9 systems to introduce specific genetic modifications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Other Oligonucleotides: Similar sequences with different nucleotide compositions.

Peptide Nucleic Acids (PNAs): Synthetic polymers that mimic DNA or RNA but have a peptide backbone.

Locked Nucleic Acids (LNAs): Modified RNA nucleotides with increased binding affinity and stability.

Uniqueness

The uniqueness of “P-dThd-P-dCyd-P-dCyd-P-dAdo-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd-P-dCyd-P-dCyd-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd” lies in its specific sequence, which determines its binding properties and functionality in various applications. Its precise design allows for targeted interactions with complementary nucleic acid sequences, making it a valuable tool in research and therapeutic contexts.

Activité Biologique

The compound P-dThd-P-dCyd-P-dCyd-P-dAdo-P-dThd-P-dGuo represents a complex structure of nucleosides that may exhibit significant biological activities due to its involvement in nucleic acid metabolism and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its biochemical interactions, mechanisms of action, and implications in medical research.

Chemical Structure and Properties

The compound consists of multiple deoxynucleoside phosphates linked together, which can influence its biological function. The molecular formula is C49H62N20O27P with a molecular weight of approximately 1487.0 g/mol . The presence of various nucleobases (adenine, cytosine, guanine, thymine) allows for diverse interactions with DNA and RNA.

The biological activity of P-dThd-P-dCyd involves several mechanisms:

- Nucleotide Incorporation : The compound can be incorporated into DNA during replication and repair processes, potentially leading to chain termination or mutations.

- Enzyme Interactions : It may interact with various enzymes involved in nucleotide metabolism, such as deoxynucleoside kinases and polymerases, altering their activity and affecting cellular proliferation .

- Regulation of Gene Expression : By modifying the nucleic acid structure, this compound may influence transcription factor binding and chromatin remodeling, thus regulating gene expression patterns.

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Research : A study demonstrated that modified nucleosides similar to P-dThd exhibited potent antiviral effects against herpes simplex virus (HSV) by inhibiting viral DNA polymerase .

- Cancer Therapy : Research indicated that compounds incorporating deoxynucleosides can lead to selective toxicity in cancer cells, suggesting potential applications in targeted cancer therapies .

- Enzyme Activity Modulation : Investigations into enzyme kinetics revealed that the presence of P-dThd derivatives could enhance or inhibit the activity of key enzymes involved in nucleotide metabolism under specific pH and temperature conditions .

Propriétés

Formule moléculaire |

C194H249N67O125P20 |

|---|---|

Poids moléculaire |

6139 g/mol |

Nom IUPAC |

[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[hydroxy-[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl]oxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [3-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C194H249N67O125P20/c1-77-40-248(188(280)235-167(77)263)130-20-84(262)104(348-130)47-329-388(290,291)375-92-28-138(250-42-79(3)169(265)237-190(250)282)356-112(92)55-339-403(320,321)383-100-36-146(258-73-217-153-163(258)227-178(204)231-174(153)270)364-120(100)63-344-393(300,301)372-89-25-135(246-18-12-128(199)225-186(246)278)353-110(89)53-334-400(314,315)380-97-33-143(255-70-214-150-157(201)208-67-211-160(150)255)362-118(97)61-342-405(324,325)385-102-38-148(260-75-219-155-165(260)229-180(206)233-176(155)272)366-122(102)65-346-398(310,311)378-95-31-141(253-45-82(6)172(268)240-193(253)285)357-113(95)56-336-391(296,297)370-87-23-133(244-16-10-126(197)223-184(244)276)349-106(87)49-330-390(294,295)369-86-22-132(243-15-9-125(196)222-183(243)275)352-109(86)52-333-396(306,307)376-93-29-139(251-43-80(4)170(266)238-191(251)283)358-114(93)57-337-397(308,309)377-94-30-140(252-44-81(5)171(267)239-192(252)284)360-116(94)59-340-404(322,323)384-101-37-147(259-74-218-154-164(259)228-179(205)232-175(154)271)365-121(101)64-345-394(302,303)373-90-26-136(247-19-13-129(200)226-187(247)279)354-111(90)54-335-401(316,317)381-98-34-144(256-71-215-151-158(202)209-68-212-161(151)256)363-119(98)62-343-406(326,327)386-103-39-149(261-76-220-156-166(261)230-181(207)234-177(156)273)367-123(103)66-347-399(312,313)379-96-32-142(254-46-83(7)173(269)241-194(254)286)359-115(96)58-338-402(318,319)382-99-35-145(257-72-216-152-159(203)210-69-213-162(152)257)361-117(99)60-341-392(298,299)371-88-24-134(245-17-11-127(198)224-185(245)277)350-107(88)50-331-389(292,293)368-85-21-131(242-14-8-124(195)221-182(242)274)351-108(85)51-332-395(304,305)374-91-27-137(355-105(91)48-328-387(287,288)289)249-41-78(2)168(264)236-189(249)281/h8-19,40-46,67-76,84-123,130-149,262H,20-39,47-66H2,1-7H3,(H,290,291)(H,292,293)(H,294,295)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H2,195,221,274)(H2,196,222,275)(H2,197,223,276)(H2,198,224,277)(H2,199,225,278)(H2,200,226,279)(H2,201,208,211)(H2,202,209,212)(H2,203,210,213)(H,235,263,280)(H,236,264,281)(H,237,265,282)(H,238,266,283)(H,239,267,284)(H,240,268,285)(H,241,269,286)(H2,287,288,289)(H3,204,227,231,270)(H3,205,228,232,271)(H3,206,229,233,272)(H3,207,230,234,273) |

Clé InChI |

VQWNELVFHZRFIB-UHFFFAOYSA-N |

SMILES canonique |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)OC6CC(OC6COP(=O)(O)OC7CC(OC7COP(=O)(O)OC8CC(OC8COP(=O)(O)OC9CC(OC9COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)O)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.